3-(1,3-Benzothiazol-2-yl)butan-2-one
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Description
Synthesis Analysis
The synthesis of derivatives of 3-(1,3-Benzothiazol-2-yl)butan-2-one involves various chemical methods. For example, derivatives have been synthesized through the refluxing of benzothiazolyl carboxyhydrazide with different aryl acids in phosphoryl chloride, establishing their structures based on 1H NMR and Mass spectral data (Rajeeva, Srinivasulu, & Shantakumar, 2009). Another study described the synthesis of novel derivatives through Knoevenagel condensation, demonstrating the influence of substituents on the formation of E/Z isomers and elucidating structures via extensive NMR and X-ray crystallography (Al-Omran, Mohareb, & El-Khair, 2011).
Molecular Structure Analysis
Quantum chemical modeling has been employed to analyze the molecular structure, NMR characteristics, and electronic properties of benzothiazole derivatives. Studies have used Density Functional Theory (DFT) to predict the geometry, electronic structure, and intermolecular interactions, providing insights into the stability and reactivity of these compounds (Sheikhi & Shahab, 2017).
Chemical Reactions and Properties
Benzothiazole compounds are versatile in chemical reactions, forming various derivatives through condensation, cyclization, and alkylation. For instance, they react with heterocyclic diazonium salts to yield different heterocyclic derivatives, highlighting their reactivity and potential for synthesizing complex molecules (Farag, Dawood, & Kandeel, 1996). Another example is their use in synthesizing fluorescent probes, indicating their utility in material science and sensor development (Bodke, Shankerrao, & Harishkumar, 2013).
Physical Properties Analysis
The physical properties, including crystal structure and fluorescent behavior, have been extensively studied. X-ray diffraction analysis has revealed the crystallographic details of benzothiazole derivatives, providing insight into their solid-state properties and the nature of intermolecular interactions (Baryala, Zerzouf, Salem, Essassi, & El Ammari, 2010).
Chemical Properties Analysis
Research on benzothiazole derivatives also focuses on their electrochemical and antioxidant properties, which are crucial for their potential applications in pharmacology and material science. Studies have demonstrated the synthesis of derivatives with significant antioxidant activity, highlighting their potential as therapeutic agents or functional materials (Fedorchenko, Lipunova, Shchepochkin, Valova, Tsmokalyuk, Slepukhin, & Chupakhin, 2020).
Scientific Research Applications
Synthesis and Chemical Properties : The synthesis and gas-phase thermolysis of derivatives similar to 3-(1,3-Benzothiazol-2-yl)butan-2-one have been studied. For instance, compounds like 1-(Benzotriazol-1-yl)propan-2-one and 3-(benzotriazol-1-yl)butan-2-one have been synthesized and subjected to gas-phase thermolysis, showing the formation of aniline and indoles as pyrolysis products. These studies provide insights into the kinetic and mechanistic aspects of benzotriazole derivatives in high-temperature conditions (Dib et al., 2004).
Potential in Drug Discovery : Research has identified certain derivatives as potential inhibitors of the norepinephrine transporter, a target for conditions like pain. For example, compounds structurally related to 3-(1,3-Benzothiazol-2-yl)butan-2-one have demonstrated efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Antimicrobial Activity : Some derivatives of 3-(1,3-Benzothiazol-2-yl)butan-2-one have been synthesized and shown to exhibit antimicrobial activity. These compounds have been evaluated against various bacterial and fungal species, indicating their potential as antimicrobial agents (Rajeeva et al., 2009).
Materials Science Applications : Benzothiazole derivatives are also studied in materials science for their unique properties. For instance, a benzothiazole-based aggregation-induced emission luminogen has been designed, which shows multifluorescence emissions and is used for pH sensing, indicating the versatility of benzothiazole compounds in sensor technology (Li et al., 2018).
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKCNNIPGACNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283853 |
Source
|
Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)butan-2-one | |
CAS RN |
6269-44-9 |
Source
|
Record name | NSC33751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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